2-Chloro-4-fluoroquinoline

描述

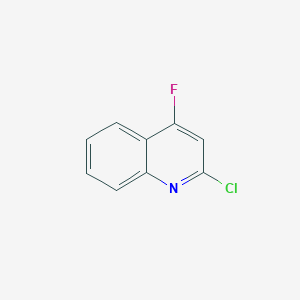

2-Chloro-4-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms, such as chlorine and fluorine, into the quinoline structure can significantly enhance its biological activity and chemical properties .

准备方法

The synthesis of 2-Chloro-4-fluoroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the Vilsmeier-Haack reaction can be used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which can then be further modified . Industrial production methods often involve the use of high-pressure ultraviolet lamp irradiation for chlorination reactions, followed by hydrolysis and nitration steps .

化学反应分析

2-Chloro-4-fluoroquinoline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under basic conditions.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Common reagents used in these reactions include N,N-dimethylformamide, zinc powder, and various oxidizing agents . Major products formed from these reactions include substituted quinolines and quinoline derivatives with enhanced biological activities.

科学研究应用

Pharmaceutical Applications

2-Chloro-4-fluoroquinoline and its derivatives have garnered attention for their potential as antimicrobial agents . The compound is part of the broader class of fluoroquinolones , which are known for their efficacy against a variety of bacterial infections. Their mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.

Antibacterial Activity

Fluoroquinolones, including derivatives of this compound, are effective against both Gram-positive and Gram-negative bacteria. They are commonly used to treat infections such as:

- Bacterial pneumonia

- Tuberculosis

- Urinary tract infections

- Gastrointestinal infections

Recent studies have highlighted their potential in overcoming antibiotic resistance, making them vital in modern therapeutic strategies .

Antiviral and Antifungal Properties

In addition to antibacterial activity, fluoroquinolone derivatives have shown promise against viral infections (e.g., hepatitis, HIV) and fungal infections. The structural modifications of the quinolone scaffold can enhance these activities, allowing for the development of hybrid compounds that target multiple pathogens simultaneously .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are employed in the formulation of herbicides and pesticides due to their biological activity against plant pathogens and pests. The compound's ability to modify biological pathways makes it a valuable asset in agricultural chemistry .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including:

- Chlorination of 4-fluorophenol : This method allows for selective substitution at the 2-position with high yields .

- Hybridization with other heterocycles : This approach has been explored to enhance the pharmacological profile of fluoroquinolone derivatives by introducing different functional groups that can improve efficacy and reduce side effects .

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Research examined a series of this compound derivatives for their antimicrobial properties. The results indicated that certain modifications significantly improved their activity against resistant bacterial strains, demonstrating the potential for developing new therapies .

Case Study: Hybrid Molecules

Another investigation focused on creating hybrid molecules by combining this compound with other active pharmaceutical ingredients (APIs). These hybrids exhibited enhanced antibacterial activity and reduced toxicity compared to traditional fluoroquinolones, showcasing the versatility of this compound in drug design .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Derivatives |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Fluoroquinolone derivatives |

| Antiviral treatments | Hybrid compounds | |

| Antifungal agents | Modified quinolone derivatives | |

| Agrochemicals | Herbicides | Pesticide formulations |

| Insecticides | Various derivatives |

作用机制

The mechanism of action of 2-Chloro-4-fluoroquinoline involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial properties .

相似化合物的比较

2-Chloro-4-fluoroquinoline can be compared with other fluorinated quinolines, such as:

2,4,5-Trifluoroquinoline: Known for its enhanced biological activity due to the presence of multiple fluorine atoms.

2-Chloro-6-fluoroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.

4-Chloro-2-trifluoromethylquinoline: Exhibits unique properties due to the presence of a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

2-Chloro-4-fluoroquinoline is a derivative of the quinoline class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 2-position

- Fluorine atom at the 4-position

This unique substitution pattern influences its biological activity and pharmacological properties.

The primary mechanism of action for quinolines, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, quinolines effectively inhibit bacterial growth and reproduction .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 1.0 mg/L | |

| Klebsiella pneumoniae | 0.5 mg/L | |

| Staphylococcus aureus | 0.25 mg/L |

The compound has shown promising results in inhibiting both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum antimicrobial potential.

Case Studies

- Antibacterial Efficacy : In a study conducted by Cordeiro et al. (2020), 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, exhibited significant antibacterial activity against Klebsiella pneumoniae. The study highlighted favorable cytotoxicity profiles, suggesting that similar derivatives may also possess low toxicity while maintaining efficacy .

- In Vivo Studies : Further investigations are warranted to evaluate the in vivo effectiveness of this compound. Preliminary in silico analyses suggest a promising pharmacokinetic profile suitable for oral administration, which could enhance its therapeutic applicability .

Anti-inflammatory Properties

In addition to its antimicrobial activity, quinoline derivatives have been studied for their anti-inflammatory effects. The anti-inflammatory potential is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes compounds like this compound valuable in treating infections that are often accompanied by inflammatory responses.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-fluoroquinoline, and how do reaction conditions influence yield and purity?

The Gould-Jacobs cyclization is a common method, involving condensation of aniline derivatives with β-ketoesters under reflux with a catalyst (e.g., polyphosphoric acid). Key variables include temperature (120–140°C), solvent choice (e.g., chlorobenzene), and stoichiometric ratios of halogenating agents (e.g., POCl₃). Yield optimization requires precise control of reaction time and purification via column chromatography. Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., chloro and fluoro groups via coupling patterns and chemical shifts). ¹³C NMR confirms aromatic ring substitution.

- FTIR : Detects C-Cl (750–550 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₉H₅ClFN: 181.59 g/mol) and isotopic patterns .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provides accurate predictions of frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets such as 6-311++G(d,p) are recommended for halogenated systems. Validation against experimental UV-Vis spectra ensures reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of this compound across DFT studies?

Discrepancies often arise from functional selection (e.g., B3LYP vs. M06-2X) or basis set limitations. To address this:

- Compare results using CAM-B3LYP (long-range correction for halogen effects) and ωB97XD (dispersion-corrected).

- Validate against experimental data (e.g., cyclic voltammetry for redox potentials).

- Use benchmark datasets like GMTKN55 for error analysis .

Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity studies?

- Directed Metalation : Use directing groups (e.g., amides) to control substitution at C-3 or C-6 positions.

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with Pd catalysts enable selective aryl/heteroaryl introductions.

- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity to favor desired intermediates .

Q. How do solvent effects and substituent electronic profiles influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while electron-withdrawing groups (e.g., -F) activate the quinoline ring for SNAr reactions. Computational modeling of charge distribution (via NBO analysis) and solvent parameter databases (e.g., Kamlet-Taft) guide solvent selection .

Q. What experimental and computational approaches validate mechanistic pathways in this compound-mediated catalysis?

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- DFT Transition State Analysis : Identify rate-determining steps using climbing-image NEB methods.

- In Situ Spectroscopy : Monitor intermediates via Raman or time-resolved UV-Vis .

Q. Methodological Guidelines

- Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and perform meta-analyses using tools like RevMan to identify systematic errors .

- Literature Review : Use structured frameworks (PICO/FINER) to align research questions with gaps in halogenated heterocycle literature .

属性

IUPAC Name |

2-chloro-4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPCSBKUBWRMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383211 | |

| Record name | 2-chloro-4-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893620-30-9 | |

| Record name | 2-chloro-4-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。